9-[(4-Nitrophenyl)methylsulfanyl]acridine 9-[(4-Nitrophenyl)methylsulfanyl]acridine
Brand Name: Vulcanchem
CAS No.: 827303-14-0
VCID: VC19059024
InChI: InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2
SMILES:
Molecular Formula: C20H14N2O2S
Molecular Weight: 346.4 g/mol

9-[(4-Nitrophenyl)methylsulfanyl]acridine

CAS No.: 827303-14-0

Cat. No.: VC19059024

Molecular Formula: C20H14N2O2S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

9-[(4-Nitrophenyl)methylsulfanyl]acridine - 827303-14-0

Specification

CAS No. 827303-14-0
Molecular Formula C20H14N2O2S
Molecular Weight 346.4 g/mol
IUPAC Name 9-[(4-nitrophenyl)methylsulfanyl]acridine
Standard InChI InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2
Standard InChI Key XRDHPTAGFMXWFV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a tricyclic acridine system (three fused benzene rings) with a methylsulfanyl (-SCH2_2-) bridge at position 9, connecting the acridine core to a 4-nitrophenyl group . The nitro group (-NO2_2) at the para position of the phenyl ring introduces strong electron-withdrawing effects, polarizing the molecule and enhancing its ability to participate in charge-transfer interactions. Key structural parameters include:

PropertyValue
Molecular Weight346.402 g/mol
Molecular FormulaC20H14N2O2S\text{C}_{20}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Exact Mass346.078 Da
Topological Polar Surface Area84.01 Ų
LogP (Octanol-Water)6.11

The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane .

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural confirmation:

  • 1H^1\text{H} NMR: Signals corresponding to the acridine aromatic protons (δ 7.5–8.5 ppm), methylsulfanyl group (δ 2.5–3.0 ppm), and nitro-substituted phenyl ring (δ 8.0–8.5 ppm) .

  • 13C^{13}\text{C} NMR: Resonances for the acridine carbons (δ 120–140 ppm), sulfanyl-linked methylene (δ 35–40 ppm), and nitro-bearing carbons (δ 145–150 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 346.078 (M+^+) with fragmentation patterns indicative of acridine core cleavage and nitro group loss .

Synthetic Methodologies

Traditional Organic Synthesis

The Bernthsen acridine synthesis, involving cyclization of diphenylamine derivatives, serves as a foundational approach . For 9-[(4-Nitrophenyl)methylsulfanyl]acridine, a modified pathway is employed:

  • Acridine Core Formation: Condensation of 9-chloroacridine with 4-nitrobenzyl mercaptan under basic conditions (e.g., K2_2CO3_3) in anhydrous DMF at 80–100°C.

  • Nucleophilic Substitution: Displacement of the chloro group at position 9 by the methylsulfanyl-nitrophenyl nucleophile, facilitated by polar aprotic solvents.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields the pure compound (typical yields: 60–75%).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields :

  • Conditions: 9-Chloroacridine, 4-nitrobenzyl mercaptan, and triethylamine in DMF irradiated at 150°C for 15–20 minutes.

  • Advantages: 85–90% yield, reduced side products, and energy efficiency compared to conventional heating .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient acridine core undergoes electrophilic substitution at positions 2 and 7, guided by the nitrophenyl group’s meta-directing effects. For example, nitration introduces additional nitro groups, while sulfonation enhances water solubility.

Reductive Transformations

The nitro group can be selectively reduced to an amine (-NH2_2) using catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite (Na2_2S2_2O4_4). This modification alters electronic properties and enables further derivatization (e.g., amide coupling).

Oxidation of Sulfanyl Group

Treatment with hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) oxidizes the methylsulfanyl (-SCH2_2-) group to sulfoxide (-SOCH2_2-) or sulfone (-SO2_2CH2_2-), modulating steric bulk and polarity.

Biological Activity and Mechanisms

DNA Intercalation

The planar acridine core intercalates into DNA base pairs, inducing structural distortions that inhibit replication and transcription . Fluorescence studies demonstrate strong binding to double-stranded DNA, with a binding constant (KbK_b) of 1.2×105M11.2 \times 10^5 \, \text{M}^{-1}.

Topoisomerase Inhibition

Like related 9-anilinoacridines (e.g., amsacrine), this compound inhibits topoisomerase II by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis in cancer cells . The nitro group enhances binding affinity through electrostatic interactions with phosphate backbone .

Antiproliferative Effects

In vitro screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveals moderate activity (IC50_{50}: 15–25 μM), outperforming unsubstituted acridines but lagging behind clinical agents like doxorubicin. Synergistic effects with cisplatin suggest potential in combination therapies.

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation and electron-deficient nitro group make it a candidate for:

  • Electron-Transport Materials: Incorporated into organic light-emitting diodes (OLEDs) to improve electron injection.

  • Fluorescent Probes: Nitro-to-amine reduction yields fluorescent derivatives for bioimaging.

Catalysis

Palladium complexes of 9-[(4-Nitrophenyl)methylsulfanyl]acridine catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000, attributed to ligand electronic modulation.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the nitro group and sulfanyl linker to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation to nanoparticles or antibody-drug conjugates to enhance tumor specificity.

  • Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.

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